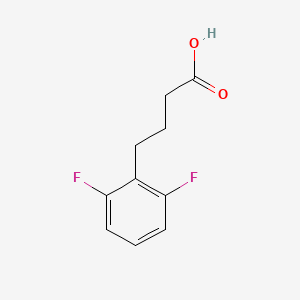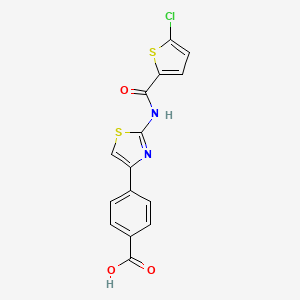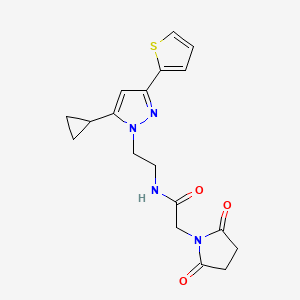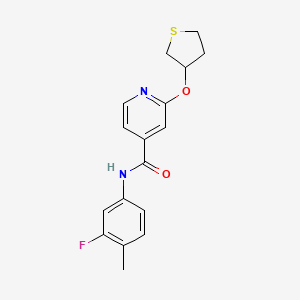![molecular formula C23H23N3O B2958602 3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 861211-95-2](/img/structure/B2958602.png)
3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the structure of a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .科学的研究の応用
Anticancer and Antimicrobial Agents
Studies on palladium, gold, and silver N-heterocyclic carbene complexes, including those with benzimidazole derivatives, have shown significant applications in biomedical fields. Specifically, palladium complexes demonstrated potent anticancer activity, while gold and silver complexes exhibited antimicrobial properties. Such complexes have been synthesized and structurally characterized, revealing their potential as therapeutic agents due to their strong antiproliferative activity against tumor cells and bacteria (Ray et al., 2007).
Catalytic Activity in Organic Synthesis
Novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes have been synthesized, showcasing their utility in catalyzing carbon–carbon bond-forming reactions. These catalysts offer an efficient route for the formation of asymmetric biaryl compounds, highlighting their significance in facilitating complex organic synthesis processes (Akkoç et al., 2016).
Molecular Switches and Electrochromic Materials
Research into dinuclear Ru complexes bridged by bis-tridentate benzimidazole derivatives has opened up possibilities for the development of proton-induced molecular switches. These complexes demonstrate a change in absorption spectra and oxidation potentials based on the solution's pH, offering a basis for creating responsive materials in electronics and sensor applications (Haga et al., 2003).
Fluorescent Polymers and Materials
The synthesis of new benzimidazole derivatives and their incorporation into polymers has led to materials with intriguing electrochemical and optical properties. Such polymers, when used in electronic devices, could offer improved performance due to their unique fluorescence characteristics, making them suitable for applications in optoelectronics and sensing (Ozelcaglayan et al., 2012).
Metal-Organic Frameworks (MOFs)
Ligand modification techniques have allowed the development of diverse metal-organic frameworks with varied structures and properties. By altering the central benzene ring of a ligand to a pyridine ring, researchers have synthesized MOFs with different linkage configurations, demonstrating the impact of structural modification on the properties of these porous materials. This approach has potential applications in gas storage, separation, and catalysis (Zhang et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-23(2,3)17-12-10-16(11-13-17)15-26-20-9-5-4-8-19(20)25-21(26)18-7-6-14-24-22(18)27/h4-14H,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKPKNESWBSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate](/img/structure/B2958519.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)
![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)




![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)